ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
CAS No.:
Cat. No.: VC15162255
Molecular Formula: C21H19N3O6
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O6 |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H19N3O6/c1-3-30-20(27)13-4-6-14(7-5-13)23-18(25)17-12-22-21(28)24(19(17)26)15-8-10-16(29-2)11-9-15/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
| Standard InChI Key | CEMYFDHJJKSLME-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Introduction
Ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which incorporates both ethyl and benzoate groups along with a pyrimidine moiety. The presence of a methoxyphenyl group further enhances its chemical properties, potentially contributing to biological activity.
Synthesis and Characterization
The synthesis of ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate typically involves multi-step organic reactions. These reactions require precise control over conditions such as temperature, pH, and reaction time to achieve high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of the synthesized compound.
Potential Applications
Ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate has potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Similar pyrimidine compounds have been explored for their anticancer properties, suggesting that modifications on the pyrimidine core could significantly influence biological activity. Patents such as EP1471915B1 and EP1761528B1 discuss related pyrimidine compounds and their applications in treating diseases like cancer.
Research Findings and Future Directions
Research into similar pyrimidine derivatives indicates that these compounds can interact with specific biological targets such as enzymes or receptors involved in disease pathways. The mechanism of action for ethyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate likely involves such interactions, which could be crucial for designing derivatives with enhanced therapeutic activity.
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